molecular formula C13H13NO4 B7746034 7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide

7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide

Cat. No.: B7746034
M. Wt: 247.25 g/mol
InChI Key: AWNVMBJMWLGPEA-UHFFFAOYSA-N
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Description

7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Chromenes, also known as benzopyrans, are a group of organic compounds characterized by a benzene ring fused to a pyran ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide typically involves the condensation of 7-hydroxycoumarin with propylamine under specific reaction conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 7-oxo-2-oxo-N-propyl-2H-chromene-3-carboxamide.

    Reduction: Reduction of the carbonyl group can yield 7-hydroxy-2-hydroxy-N-propyl-2H-chromene-3-carboxamide.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide is utilized as a building block for synthesizing more complex organic compounds. Its ability to form stable intermediates makes it valuable for developing new materials with specific properties .

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor . It has shown promise in modulating the activity of certain enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunctions. For instance, studies have indicated its inhibitory action against specific carbonic anhydrase isoforms, which are implicated in various pathological conditions .

Medicine

The medicinal applications of this compound are particularly noteworthy. Research has highlighted its potential therapeutic effects, including:

  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Its efficacy against certain pathogens has been explored, indicating potential uses in developing new antimicrobial agents .

Industrial Applications

In industry, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its versatility allows for modifications that can tailor its properties for specific applications, making it a valuable compound in drug development and material science .

Case Studies

Study ReferenceFocusFindings
Enzyme InhibitionDemonstrated selective inhibition of hCA IX with a Ki of 107.9 nM, showcasing potential for cancer therapy.
Antimicrobial ActivityExhibited significant antimicrobial effects against various bacterial strains, suggesting a pathway for new antibiotic development.
Anti-inflammatory EffectsShowed modulation of inflammatory cytokines in vitro, indicating potential therapeutic use in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
  • 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
  • N-(sec-Butyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

Comparison

Compared to similar compounds, 7-hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide exhibits unique properties due to the presence of the propyl group. This structural variation can influence its biological activity, solubility, and interaction with molecular targets. For instance, the propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

7-Hydroxy-2-oxo-N-propyl-2H-chromene-3-carboxamide is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

This compound has the following chemical structure:

Property Value
Molecular Formula C₁₀H₉N₁O₄
Molar Mass 205.19 g/mol
CAS Number 5405787

The biological activity of this compound primarily involves its interaction with specific enzymes and signaling pathways. It acts as an enzyme inhibitor, binding to active sites and preventing substrate interaction, which leads to modulation of cellular processes such as inflammation and cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colon (Caco-2), lung (A549), breast (MDA-MB-231), and hepatocellular carcinoma (HepG-2) cells. The compound showed moderate to good anti-proliferative activity with IC50 values ranging from 51.72 µM to 57.29 µM across different cell lines .

Cell Line IC50 (µM) Selectivity Index
Caco-257.11.38
A54951.721.5
MDA-MB-231Not specifiedNot specified

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects. The most potent derivatives showed MIC values as low as 0.22 µg/mL against tested bacterial strains .

Comparative Studies

When compared to similar compounds such as 7-hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, the presence of the propyl group in this compound enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.

Case Studies

  • In Vitro Anti-Proliferative Study : A study involving the synthesis of various coumarin derivatives reported that this compound demonstrated promising anti-proliferative effects against multiple cancer cell lines when tested using the MTT assay .
  • Antimicrobial Evaluation : Another study highlighted the compound's effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, showing a significant reduction in biofilm formation compared to traditional antibiotics like Ciprofloxacin .

Properties

IUPAC Name

7-hydroxy-2-oxo-N-propylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-5-14-12(16)10-6-8-3-4-9(15)7-11(8)18-13(10)17/h3-4,6-7,15H,2,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNVMBJMWLGPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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